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molecular formula C8H9NO B120557 3'-Aminoacetophenone CAS No. 99-03-6

3'-Aminoacetophenone

Cat. No. B120557
M. Wt: 135.16 g/mol
InChI Key: CKQHAYFOPRIUOM-UHFFFAOYSA-N
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Patent
US05733932

Procedure details

Compound No. 15: A suspension of m-aminoacetophenone (2.7 g) and 2-amino-4-chloro-6-methylpyrimidine (2.87 g) in 40 mL water was treated with 1.7 mL concentrated HCl and heated at reflux for 1 hour. Addition of 40 mL 1N KOH gave a light buff solid, which was filtered out and dried to give 3.8 g 4-(3-acetylphenyl)amino-2-amino-6-methylpyrimidine, mp 196°-98° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[NH2:11][C:12]1[N:17]=[C:16](Cl)[CH:15]=[C:14]([CH3:19])[N:13]=1.Cl.[OH-].[K+]>O>[C:8]([C:4]1[CH:3]=[C:2]([NH:1][C:16]2[CH:15]=[C:14]([CH3:19])[N:13]=[C:12]([NH2:11])[N:17]=2)[CH:7]=[CH:6][CH:5]=1)(=[O:10])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(C)=O
Name
Quantity
2.87 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
gave a light buff solid, which
FILTRATION
Type
FILTRATION
Details
was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)NC1=NC(=NC(=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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